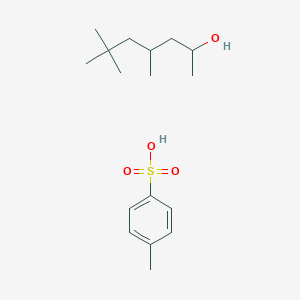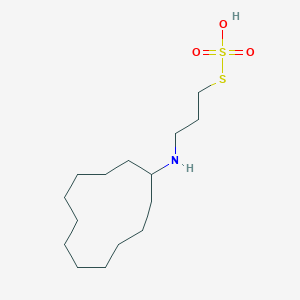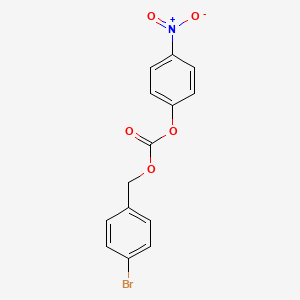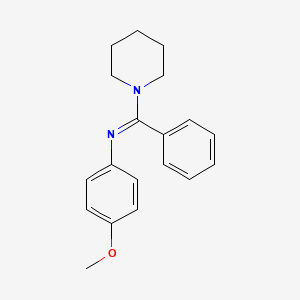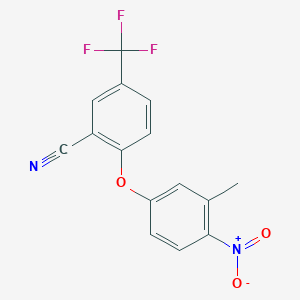
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a nitrophenoxy group, a trifluoromethyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methylphenol to introduce the nitro group, followed by the reaction with 5-(trifluoromethyl)benzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-Methyl-4-aminophenoxy)-5-(trifluoromethyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride
- 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Uniqueness
Compared to similar compounds, 2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Propiedades
Número CAS |
50594-40-6 |
|---|---|
Fórmula molecular |
C15H9F3N2O3 |
Peso molecular |
322.24 g/mol |
Nombre IUPAC |
2-(3-methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H9F3N2O3/c1-9-6-12(3-4-13(9)20(21)22)23-14-5-2-11(15(16,17)18)7-10(14)8-19/h2-7H,1H3 |
Clave InChI |
SRTPLHDBCXDSCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


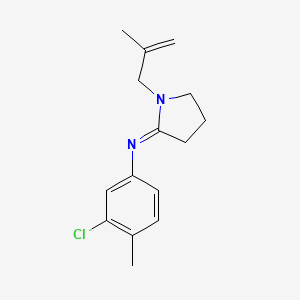
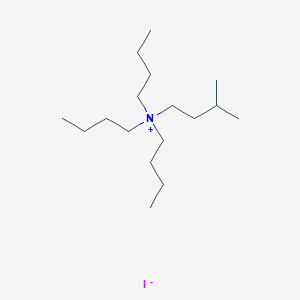
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
